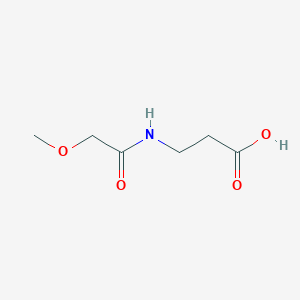
3-(2-Methoxyacetamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-Methoxyacetamido)propanoic acid” is an organic compound . It contains a total of 32 bonds; 17 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactivity
Research involving organophosphorus compounds has demonstrated the reactivity of certain 3-oxo esters and amides under specific conditions, leading to the formation of derivatives with potential applications in organic synthesis and material science. The study by Pedersen and Lawesson (1974) on organophosphorus compounds provides insights into the reactivity of structurally similar compounds, which could inform the synthesis and applications of 3-(2-Methoxyacetamido)propanoic acid in creating novel organic materials or intermediates for further chemical reactions (Pedersen & Lawesson, 1974).
Bioconjugation and Protein Modification
The development of new reagents for bioconjugation, particularly in attaching sugars to proteins, is a significant area of research. Lee, Stowell, and Krantz (1976) have explored 2-Imino-2-methoxyethyl 1-thioglycosides as reagents for this purpose. The methoxy group in these compounds plays a crucial role in their reactivity and selectivity. Given the methoxyacetamido functionality in 3-(2-Methoxyacetamido)propanoic acid, similar strategies could be applied to design bioconjugation reagents or probes for biochemical studies, potentially offering new tools for understanding and manipulating biological systems (Lee, Stowell, & Krantz, 1976).
Pharmaceutical Applications and Drug Design
The crystal structure and properties of related acetamide compounds have been studied for their potential in drug design, particularly in the context of anticonvulsant activities. The research by Camerman et al. (2005) on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides highlights the importance of the acetamido and methoxyamino groups in determining the biological activity and structural characteristics of these compounds. This suggests that 3-(2-Methoxyacetamido)propanoic acid could serve as a scaffold or building block in the design and synthesis of new pharmaceutical agents with potential anticonvulsant or other therapeutic properties (Camerman et al., 2005).
Environmental Chemistry and Degradation Studies
In the context of environmental chemistry, the study of the degradation pathways and products of similar compounds can provide valuable information on the environmental fate and potential impact of 3-(2-Methoxyacetamido)propanoic acid. Research on the photodegradation of metolachlor, for example, has identified various degradation products and mechanisms that could be relevant to understanding how 3-(2-Methoxyacetamido)propanoic acid and its derivatives might behave in environmental settings (Wilson & Mabury, 2000).
Safety And Hazards
Propiedades
IUPAC Name |
3-[(2-methoxyacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-11-4-5(8)7-3-2-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVGQXWCUUEODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyacetamido)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2997540.png)


![4-[(4-Fluorophenyl)amino]piperidine-4-carboxamide](/img/structure/B2997545.png)

![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxybenzamide](/img/structure/B2997547.png)
![2-[1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2997550.png)
![3-[2-Methyl-4-(Trifluoromethyl)-1,3-Thiazol-5-Yl]-1H-1,2,4-Triazole](/img/structure/B2997553.png)
![N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2997554.png)


